molecular formula C25H27N5O2S B2674472 N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-39-3

N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2674472
CAS No.: 1111151-39-3
M. Wt: 461.58
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Description

N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinazolinone core fused with a thioacetamide moiety. The structure includes a phenethyl substituent at position 4 of the triazoloquinazoline ring and a cyclohexyl group attached to the acetamide nitrogen. This compound is part of a broader class of 1,2,4-triazole derivatives, which are of significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Key structural features:

  • Thioacetamide linkage (-S-CH2-CO-NH-): Introduces sulfur-based reactivity and hydrogen-bonding capabilities.
  • Cyclohexyl group: Contributes to steric bulk and modulates solubility.

Synthetic routes for analogous compounds typically involve cyclization of thiosemicarbazides or coupling of thiol intermediates with chloroacetamides in the presence of bases like Cs₂CO₃ and catalysts such as CuSO₄ .

Properties

IUPAC Name

N-cyclohexyl-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c31-22(26-19-11-5-2-6-12-19)17-33-25-28-27-24-29(16-15-18-9-3-1-4-10-18)23(32)20-13-7-8-14-21(20)30(24)25/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSNAHWXFHTESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. Commonly, this can be achieved by reacting 2-aminobenzonitrile with hydrazine derivatives under acidic conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazoloquinazoline core is alkylated with phenethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Thioacetamide Formation: The final step involves the reaction of the intermediate with cyclohexyl isothiocyanate to form the thioacetamide linkage. This reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether (–S–) group in the acetamide moiety is susceptible to nucleophilic substitution. For example:

  • Displacement with Amines : The sulfur atom can be replaced by nucleophiles like primary/secondary amines under basic conditions, forming new C–N bonds.

  • Reaction with Alcohols : Thioethers may react with alcohols in the presence of oxidizing agents (e.g., H₂O₂) to yield sulfoxides or sulfones.

Example Reaction:

Thioacetamide+R-NH2BaseAcetamide derivative+H2S\text{Thioacetamide} + \text{R-NH}_2 \xrightarrow{\text{Base}} \text{Acetamide derivative} + \text{H}_2\text{S}

Oxidation Reactions

The thioether and keto groups are oxidation-prone:

  • Thioether to Sulfone : Oxidation with meta-chloroperbenzoic acid (mCPBA) converts –S– to –SO₂–, enhancing polarity and hydrogen-bonding capacity .

  • Keto Group Reduction : The 5-oxo group may be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, altering hydrogen-bonding interactions .

Table 1: Oxidation Pathways

Site Reagent Product Biological Impact
Thioether (–S–)mCPBA/H₂O₂Sulfone (–SO₂–)Increased solubility
5-Oxo groupNaBH₄/LiAlH₄Hydroxyl (–OH) or –CH₂–Modulates COX/LOX inhibition

Hydrolysis of Acetamide

The acetamide group can undergo hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Yields a carboxylic acid and cyclohexylamine.

  • Basic Hydrolysis : Forms a carboxylate salt, enhancing water solubility.

Reaction Conditions:

  • 6M HCl, reflux (acidic)

  • NaOH (aq.), 60–80°C (basic)

Functionalization of the Triazoloquinazoline Core

Electrophilic aromatic substitution (EAS) is feasible at electron-rich positions of the fused heterocycle:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-6 or C-8 positions .

  • Halogenation : Br₂/FeBr₃ adds bromine atoms, enabling further cross-coupling reactions (e.g., Suzuki) .

Key Modifications:

  • Nitro derivatives serve as precursors for amine functionalities via reduction.

  • Halogenated analogs are intermediates in Pd-catalyzed couplings .

Coupling Reactions via Thiol Intermediates

The thioacetamide can be hydrolyzed to a free thiol (–SH), enabling:

  • Disulfide Formation : Oxidation with I₂ or O₂ forms dimers, useful for probing receptor dimerization .

  • Conjugation with Maleimides : Thiol-ene reactions facilitate bioconjugation for targeted drug delivery .

Example Application:

Thiol+Maleimide-PEGPEGylated derivative\text{Thiol} + \text{Maleimide-PEG} \rightarrow \text{PEGylated derivative}

Cyclohexyl Group Modifications

While the cyclohexyl group is generally inert, strong acids (e.g., H₂SO₄) can induce ring-opening to form linear alkanes or ketones. Such modifications are rare but may alter lipophilicity.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide exhibit promising antitumor activity. The quinazolinone framework is known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of caspases .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar quinazolinone derivatives have been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. This indicates a potential application in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

This compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents .

Interaction with Receptors

The compound's mechanism of action may involve interaction with specific biological receptors or enzymes. For instance, it could act on G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways related to pain and inflammation . Understanding these interactions is vital for elucidating its pharmacological profile.

Enzymatic Inhibition

Inhibition of key enzymes involved in metabolic pathways is another potential mechanism. Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are critical in the inflammatory response . This inhibition could contribute to the observed anti-inflammatory effects.

Case Studies

StudyFindingsApplication
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µMPotential use as an antitumor agent
Study 2Showed reduction in TNF-alpha levels in LPS-stimulated macrophagesPossible application in treating inflammatory diseases
Study 3Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteriaDevelopment of new antimicrobial agents

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazoloquinazoline core is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in microbes or cancer cells. The phenethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide with structurally related derivatives, focusing on substituents, synthetic methods, and inferred biological implications.

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Triazolo[4,3-a]quinazolinone - Phenethyl at position 4
- Cyclohexyl on acetamide
High lipophilicity; potential CNS activity due to phenethyl group
Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-ylthio)acetamido)-3-methylbutanoate (Compound 8) Triazolo[4,3-a]quinazolinone - Methyl at position 4
- Methylbutanoate ester on acetamide
Enhanced solubility due to ester group; tested for antimicrobial activity
N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g) 1,2,3-triazole + thiazole - Nitrophenylthiazole
- Nitroquinoxaline
Anticancer potential via nitro groups; synthesized via click chemistry
2-(N-cyclohexyl-2-cyanoacetamide)-2-thiazolin-4-one Thiazolidinone - Cyclohexyl-cyanoacetamide Antimicrobial activity against Gram-positive bacteria
5-Thiazoleacetamide, 4,5-dihydro-2-[2-(1-methylethylidene)hydrazinyl]-4-oxo-N-phenyl Thiazole - Methylethylidene hydrazine
- Phenyl group
Structural similarity to kinase inhibitors; unconfirmed bioactivity

Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The phenethyl group in the target compound may enhance blood-brain barrier penetration compared to smaller alkyl groups (e.g., methyl in Compound 8) .
  • Ester-containing derivatives (e.g., Compound 8) exhibit improved aqueous solubility, whereas the cyclohexyl group in the target compound likely reduces solubility but increases metabolic stability .

Synthetic Methodologies :

  • The target compound shares synthetic parallels with N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 5 in ), where Cs₂CO₃/NaI-mediated coupling is employed for thioether formation .
  • In contrast, 1,2,3-triazole derivatives (e.g., 11g) utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting divergent strategies for heterocycle assembly .

Biological Activity Trends: Thiazolidinones () and triazoloquinazolines () show broad-spectrum antimicrobial activity, suggesting the target compound may share similar mechanisms, though direct data are lacking . Nitro-substituted analogs (e.g., 11g) are often associated with antiproliferative effects, but the absence of nitro groups in the target compound may shift its activity profile toward non-cytotoxic targets .

Spectroscopic Characterization :

  • IR and 1H NMR data for analogous compounds (e.g., 11e in ) confirm the presence of key functional groups (C=O at ~1650–1680 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹), which align with the target compound’s expected spectral features .

Biological Activity

N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H27N5O2S
  • Molecular Weight : 461.58 g/mol
  • CAS Number : 1111151-39-3
  • IUPAC Name : N-cyclohexyl-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

The compound's biological activity is primarily attributed to its interaction with various biological targets. The triazole and quinazoline moieties are known for their roles in modulating enzyme activity and receptor interactions. Specifically, compounds containing these structures have shown potential as inhibitors of specific protein kinases and have been linked to anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives similar to N-cyclohexyl-2-acetamide exhibit antimicrobial properties. For instance, studies on related thio-triazole compounds have demonstrated significant antibacterial and antifungal activity against various strains, including resistant bacteria like MRSA .

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives can selectively induce cell death in cancer cell lines while sparing normal cells. For example, a study on related oxadiazole derivatives showed varying degrees of cytotoxic effects across different concentrations in L929 and A549 cell lines . This suggests that structural modifications can enhance selectivity and potency.

Immunomodulatory Effects

The compound may also possess immunomodulatory properties by influencing cytokine production. Similar compounds have been shown to stimulate the production of pro-inflammatory cytokines through Toll-like receptor (TLR) pathways, indicating a potential role in immune response modulation .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of compounds within the same structural family as N-cyclohexyl-2-acetamide. Below is a summary of findings from various research articles:

StudyCompound TestedBiological ActivityKey Findings
Thio-triazole derivativesAntimicrobialStrong activity against Gram-positive bacteria
3-acetyl oxadiazolesCytotoxicitySelective cytotoxicity towards cancer cells
Quinazoline derivativesAnti-tumorInhibition of cancer cell proliferation

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-cyclohexyl-2-acetamide. Modifications at specific positions on the triazole and quinazoline rings can significantly alter potency and selectivity. For instance:

  • Cyclohexyl Group : Enhances hydrophobic interactions.
  • Thio Group : May contribute to increased binding affinity to target proteins.

Q & A

Q. What are the common synthetic routes for N-cyclohexyl-2-((5-oxo-triazoloquinazolinyl)thio)acetamide derivatives, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclization of thioamide intermediates under acidic conditions. For example, concentrated sulfuric acid is used to facilitate heterocyclization of N-substituted thioacetamides at 293–298 K for 24 hours, yielding bicyclic triazoloquinazolines (e.g., 97.4% yield in ). Intermediates are characterized via IR (KBr pellets, νmax ~1670 cm⁻¹ for C=O), ¹H NMR (δ 1.91 ppm for CH3 groups), and mass spectrometry (FAB-MS for molecular ion confirmation) .

Q. Which spectroscopic techniques are critical for confirming the structure of triazoloquinazoline derivatives?

  • Methodological Answer : X-ray diffraction is definitive for resolving crystal structures (e.g., co-crystals of intermediates in ). Complementary techniques include:
  • IR spectroscopy : Identifies functional groups (e.g., 1649–1670 cm⁻¹ for amide C=O).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 8.60 ppm for aromatic protons) and carbon backbone.
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 384 [M+H]⁺ in ) .

Q. How are reaction progress and purity monitored during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with chloroform:acetone (3:1) eluent monitors reaction progress (e.g., Rf = 0.12–0.2 in ). Melting point analysis (e.g., 503–504 K) and elemental analysis (e.g., C, H, N within ±0.1% of theoretical values) validate purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when intermediates are unstable or difficult to isolate?

  • Methodological Answer : Adjusting reactant ratios (e.g., excess isothiocyanate in ) or using co-solvents (e.g., ethanol for precipitation) stabilizes intermediates. If isolation fails (e.g., thioacetamide 4.1a in ), co-crystallization with stable analogs (e.g., 4.1) enables X-ray analysis. Alternative catalysts (e.g., P2S5) or stepwise heating protocols may improve yields .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in triazoloquinazoline derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., phenethyl vs. cyclohexyl groups) and evaluate bioactivity. For example:
  • Amino acid conjugation : Attach glycine or valine esters (e.g., compounds 8a–8h in ) to study solubility and target binding.
  • Thioether vs. oxadiazole linkages : Compare antimicrobial activity via agar diffusion assays (e.g., ).
  • Quantitative SAR (QSAR) : Use computational modeling to correlate logP or Hammett constants with activity .

Q. How can contradictory spectral data be resolved during structural elucidation?

  • Methodological Answer : Cross-validate using multiple techniques:
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., differentiating NH protons at δ 10.22–10.68 ppm in ).
  • High-resolution MS : Distinguishes isobaric species (e.g., [M+H]⁺ vs. [M+Na]⁺).
  • X-ray crystallography : Provides unambiguous bond-length/angle data for ambiguous moieties .

Q. What experimental designs mitigate challenges in scaling up triazoloquinazoline synthesis?

  • Methodological Answer :
  • Flow chemistry : Reduces exothermic risks in cyclization steps (e.g., H2SO4 reactions in ).
  • Catalyst screening : Test palladium complexes (e.g., ) or ionic liquids for greener protocols.
  • Design of Experiments (DoE) : Optimize variables (temperature, stoichiometry) using response surface methodology .

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